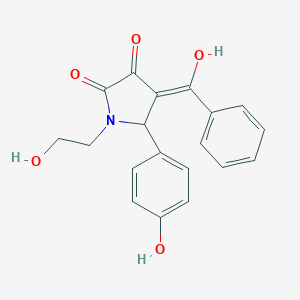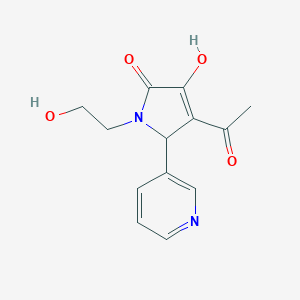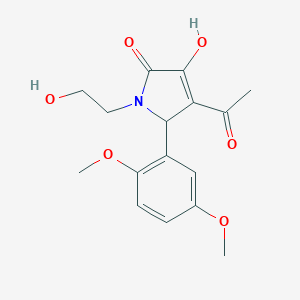![molecular formula C21H24N2O3 B247157 N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole-based compounds and has shown promising results in various research areas.
Wirkmechanismus
The exact mechanism of action of N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of various cytokines and chemokines, which are involved in the inflammatory response. N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its high potency and specificity. N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have a high affinity for COX-2 enzymes, which are known to play a role in inflammation and pain. However, one of the limitations of using N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is its potential toxicity at high doses. Careful dose selection and monitoring are required to ensure the safety of lab animals.
Zukünftige Richtungen
For research on N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide include its potential use in cancer therapy and the development of novel analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the reaction of 7-methyl-1H-indole-3-acetic acid with 3-(3-methylphenoxy)propylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure form of N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Eigenschaften
Produktname |
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-14-7-4-9-17(13-14)26-12-6-11-23-20-15(2)8-5-10-18(20)19(21(23)25)22-16(3)24/h4-5,7-10,13,19H,6,11-12H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
LDCNTWBKEUUTIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=C2C(=CC=C3)C)NC(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC=CC(=C32)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)

![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)

![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)



![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)